molecular formula C8H6Cl2N4O2S B11094048 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B11094048
M. Wt: 293.13 g/mol
InChI Key: LSAIKWWDUKCEAW-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring The inclusion of the 1,2,4-triazole ring in its structure adds to its chemical diversity and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide typically involves multi-step procedures One common method starts with the chlorination of benzenesulfonamide to introduce the dichloro substituentsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps like bromination, cyanidation, and other conventional reactions .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Dichloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide apart is its unique combination of the dichloro substituents and the triazole ring, which confer specific chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C8H6Cl2N4O2S

Molecular Weight

293.13 g/mol

IUPAC Name

2,5-dichloro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C8H6Cl2N4O2S/c9-6-1-2-7(10)8(3-6)17(15,16)13-14-4-11-12-5-14/h1-5,13H

InChI Key

LSAIKWWDUKCEAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NN2C=NN=C2)Cl

Origin of Product

United States

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